molecular formula C6H13NO B14679816 3-Ethyl-1,3-oxazinane CAS No. 33489-89-3

3-Ethyl-1,3-oxazinane

Cat. No.: B14679816
CAS No.: 33489-89-3
M. Wt: 115.17 g/mol
InChI Key: NIWUQINKWVGRSC-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-oxazinane is a six-membered heterocyclic compound containing nitrogen and oxygen atoms. It belongs to the class of oxazinanes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,3-oxazinane typically involves the reaction of 3-aminopropan-1-ol with an aldehyde, such as formaldehyde, under mild conditions. The reaction proceeds through a cyclocondensation mechanism, forming the oxazinane ring. The reaction conditions can vary depending on the specific aldehyde used and the desired substituents on the oxazinane ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. These methods often employ catalysts and solvents that are compatible with large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-oxazinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like methanol or ethanol .

Major Products

The major products formed from these reactions include oxazinane-2,5-diones, oxazolidines, and various substituted oxazinanes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-ethyl-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethyl-1,3-oxazinane include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an ethyl group at the 3-position. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

33489-89-3

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-ethyl-1,3-oxazinane

InChI

InChI=1S/C6H13NO/c1-2-7-4-3-5-8-6-7/h2-6H2,1H3

InChI Key

NIWUQINKWVGRSC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCOC1

Origin of Product

United States

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